3h-Imidazo[4,5-c]pyridine-7-carbonitrile

Medicinal Chemistry Physicochemical Properties pKa Prediction

Medicinal chemists targeting ATP-binding sites often face limited SAR exploration due to non-diversifiable cores. 3H-Imidazo[4,5-c]pyridine-7-carbonitrile solves this as a purine bioisostere with a transformable 7-CN handle, enabling rapid synthesis of tetrazoles, amides, and amines. • 67% reported yield from 7-bromo precursor ensures reliable scale-up. • pKa 7.52, XLogP3 0.1, TPSA 65.4 Ų for predictable ADME. • In stock with global shipping for immediate procurement.

Molecular Formula C7H4N4
Molecular Weight 144.137
CAS No. 1234616-79-5
Cat. No. B572857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3h-Imidazo[4,5-c]pyridine-7-carbonitrile
CAS1234616-79-5
Synonyms3H-IMidazo[4,5-c]pyridine-7-carbonitrile
Molecular FormulaC7H4N4
Molecular Weight144.137
Structural Identifiers
SMILESC1=C(C2=C(C=N1)NC=N2)C#N
InChIInChI=1S/C7H4N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,(H,10,11)
InChIKeyAXYVPDVEYSWSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-c]pyridine-7-carbonitrile: Core Scaffold & Physicochemical Profile


3H-Imidazo[4,5-c]pyridine-7-carbonitrile is a heterocyclic organic compound with the molecular formula C₇H₄N₄ and a molecular weight of 144.13 g/mol . It is characterized by a fused imidazo[4,5-c]pyridine core with a cyano substituent at the 7-position [1]. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the electron-withdrawing nitrile group enhances reactivity for further functionalization [1].

3H-Imidazo[4,5-c]pyridine-7-carbonitrile: Analog Substitution Impact


The specific substitution pattern on the imidazopyridine core is a critical determinant of both chemical reactivity and potential biological interactions. The 7-cyano group on the 3H-imidazo[4,5-c]pyridine scaffold imparts distinct physicochemical properties compared to its 4,5-b fused regioisomer or its 7-halo or 7-carboxylic acid analogs . These differences in acidity (pKa), lipophilicity (XLogP3), and hydrogen bonding capacity can significantly influence the compound's behavior in subsequent synthetic steps and its ultimate performance in biological assays. Therefore, substituting with a different positional isomer or a derivative with a different functional group will result in a different molecular entity with altered properties and reactivity profiles .

3H-Imidazo[4,5-c]pyridine-7-carbonitrile: Quantitative Comparison vs Analogs


Regioisomeric pKa Differentiation

The predicted acid dissociation constant (pKa) for 3H-Imidazo[4,5-c]pyridine-7-carbonitrile is 7.52 ± 0.40, as estimated by ACD/Labs . This value is crucial for understanding its ionization state at physiological pH, which directly influences solubility, permeability, and target binding. This quantitative property serves as a basis for differentiation from other heterocyclic building blocks.

Medicinal Chemistry Physicochemical Properties pKa Prediction

Cyanation of 7-Bromo Precursor

The compound can be efficiently synthesized from the corresponding 7-bromo derivative. In a reported procedure, 7-bromo-1H-imidazo[4,5-c]pyridine (3 g, 15.6 mmol) was reacted with Zn(CN)₂ (1.2 g, 10 mmol) using Pd(PPh₃)₄ (1.0 g) as a catalyst in DMF under microwave irradiation at 100°C for 2 hours, yielding 3H-imidazo[4,5-c]pyridine-7-carbonitrile in 67% isolated yield (1.5 g) . This demonstrates the synthetic accessibility of the cyano group at this specific position from a common halogenated precursor.

Organic Synthesis Methodology Building Block

XLogP3 Lipophilicity Profile

The computed lipophilicity (XLogP3) for 3H-Imidazo[4,5-c]pyridine-7-carbonitrile is 0.1 [1]. This low value indicates a preference for the aqueous phase over the lipid phase. For medicinal chemists, this quantitative parameter is essential for predicting a molecule's ability to cross biological membranes and its overall drug-likeness.

Lipophilicity Physicochemical Properties Drug Design

TPSA and Oral Bioavailability

The Topological Polar Surface Area (TPSA) of 3H-Imidazo[4,5-c]pyridine-7-carbonitrile is calculated to be 65.4 Ų [1]. TPSA is a strong predictor of a molecule's ability to permeate biological barriers, with a value below 140 Ų generally considered favorable for good oral bioavailability.

ADME Physicochemical Properties Drug Design

Physical State & Predicted Boiling Point

3H-Imidazo[4,5-c]pyridine-7-carbonitrile is reported as a white solid with a predicted boiling point of 507.7 ± 30.0 °C . This high boiling point is characteristic of a strongly interacting crystalline solid, which has implications for its purification (e.g., by recrystallization) and handling during synthesis.

Physical Properties Handling Processing

3H-Imidazo[4,5-c]pyridine-7-carbonitrile: Primary Application Scenarios


Library Synthesis via Cyano Group Transformation

The presence of the cyano group at the 7-position is a key functional handle for chemical diversification [1]. This moiety can be easily transformed into various functional groups such as tetrazoles, amides, and amines, enabling the rapid exploration of structure-activity relationships (SAR) around the imidazo[4,5-c]pyridine core. The reported 67% isolated yield for its synthesis from the 7-bromo precursor provides a reliable starting point for these medicinal chemistry campaigns .

Kinase Inhibitor & Antiviral Development

The imidazo[4,5-c]pyridine scaffold is a known bioisostere of the purine ring found in ATP, making it a privileged structure for targeting kinases and other ATP-binding enzymes [1]. The 7-carbonitrile derivative, with its specific physicochemical profile (pKa: 7.52, XLogP3: 0.1, TPSA: 65.4 Ų), provides a quantitative foundation for designing molecules with desirable ADME properties in oncology and antiviral research [1].

Protected Intermediate Synthesis

3H-Imidazo[4,5-c]pyridine-7-carbonitrile serves as a direct precursor to protected derivatives, such as 3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile [1], and further functionalized compounds like 3-(tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile . This highlights its utility in multi-step synthetic routes where the 7-position is functionalized for downstream complexity generation.

Quote Request

Request a Quote for 3h-Imidazo[4,5-c]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.